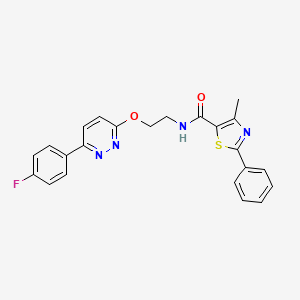
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution.
- Ether Linkage Formation : The ether linkage is formed by reacting the pyridazine derivative with an appropriate alkylating agent in the presence of a base.
The final structure features a thiazole moiety, which is critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluorophenyl group and thiazole ring, facilitate binding to these targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | HT-29 | 8.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Initial qualitative screenings suggest moderate activity against several bacterial strains, with further quantitative assays revealing minimum inhibitory concentrations (MICs) that indicate potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. faecalis | 32 |
| S. saprophyticus | 2 |
Case Studies
- In Vivo Studies : In vivo models have demonstrated that administration of this compound leads to a reduction in tumor size in xenograft models, indicating its potential as an anticancer therapeutic.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with target proteins, revealing strong interactions that correlate with observed biological activities.
特性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(29)25-13-14-30-20-12-11-19(27-28-20)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCLGQCVOWTDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













